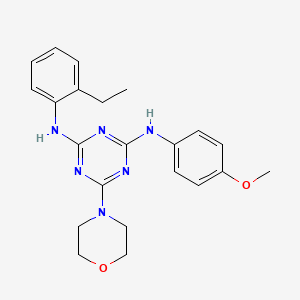

N2-(2-ethylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Description

N2-(2-ethylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a triazine derivative featuring a 1,3,5-triazine core substituted at the 2-, 4-, and 6-positions. The morpholin-4-yl group at the 6-position improves solubility due to its polar oxygen atom and may participate in hydrogen bonding.

Properties

IUPAC Name |

2-N-(2-ethylphenyl)-4-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O2/c1-3-16-6-4-5-7-19(16)24-21-25-20(23-17-8-10-18(29-2)11-9-17)26-22(27-21)28-12-14-30-15-13-28/h4-11H,3,12-15H2,1-2H3,(H2,23,24,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVQBQKICKONML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-ethylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Triazine Ring: The triazine ring is formed by the cyclization of appropriate precursors under controlled conditions.

Substitution Reactions: The triazine ring is then subjected to substitution reactions to introduce the ethylphenyl, methoxyphenyl, and morpholinyl groups. These reactions often require specific reagents and catalysts to achieve the desired substitutions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N2-(2-ethylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

Substitution: Various reagents, including halides and nucleophiles, can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a wide range of substituted triazine compounds.

Scientific Research Applications

N2-(2-ethylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N2-(2-ethylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Comparisons

Key structural differences among triazine derivatives lie in their substituents, which dictate electronic properties, solubility, and intermolecular interactions. Below is a comparative analysis:

Key Observations :

- Electron Effects : The 4-methoxyphenyl group in the target compound donates electrons, contrasting with electron-withdrawing groups (e.g., CF₃ in or Cl in ), which alter reactivity and binding.

- Solubility : Morpholin-4-yl enhances solubility compared to piperidinyl () due to oxygen’s hydrogen-bonding capacity.

- Steric Bulk : The 2-ethylphenyl group increases lipophilicity relative to smaller substituents like methyl ().

Functional and Application Comparisons

Triazine derivatives exhibit diverse applications depending on substituents:

Biological Activity : While direct data on the target compound is lacking, morpholinyl-containing triazines (e.g., ) are often explored for kinase inhibition or GPCR modulation due to their balanced solubility and binding properties.

Materials Science : Chlorinated triazines () are effective light stabilizers, whereas methoxy-substituted variants (e.g., target compound) may prioritize biocompatibility.

Biological Activity

N2-(2-ethylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the triazine derivative class. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the field of cancer therapeutics. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. The process generally includes:

- Formation of the Triazine Core : This is achieved through cyclization reactions involving cyanoguanidine and appropriate aryl substituents.

- Substitution Reactions : The introduction of the 2-ethylphenyl and 4-methoxyphenyl groups is performed via nucleophilic substitution.

- Morpholino Group Introduction : This is accomplished through nucleophilic addition reactions.

The overall reaction can be summarized as follows:

2.1 Anticancer Properties

Recent studies have demonstrated that compounds with similar structures to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- MDA-MB231 Breast Cancer Cells : Research indicates that derivatives of this compound effectively inhibit the growth of triple-negative breast cancer cells (MDA-MB231) with a GI50 value as low as 0.06 µM .

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Compound 73 | MDA-MB231 | 0.06 |

| Compound 101 | MDA-MB231 | 0.06 |

| Compound 70 | SKBR-3 | Not specified |

The selectivity of these compounds against cancer cells compared to non-cancerous cells has been highlighted in studies showing minimal effects on MCF-10A breast cell lines while effectively targeting tumor cells . The mechanism appears to involve:

- Binding to Specific Molecular Targets : The compound may interact with enzymes or receptors involved in cell proliferation and survival pathways.

3. Case Studies

Case Study 1: Structure–Activity Relationship (SAR) Analysis

A comprehensive SAR study was conducted on a library of triazine derivatives that included this compound. The analysis revealed that electron-donating groups in the para position significantly enhance antiproliferative activity against MDA-MB231 cells .

Case Study 2: In Vivo Studies

In vivo studies are essential for evaluating the therapeutic potential of triazine derivatives. Preliminary results indicate that compounds similar to this compound show promising results in reducing tumor size in xenograft models .

4. Conclusion

This compound represents a significant advancement in the development of targeted cancer therapies. Its ability to selectively inhibit cancer cell growth while sparing normal cells positions it as a valuable candidate for further research and development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.